Fmoc-Phe-OH

Description

The exact mass of the compound Fmoc-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

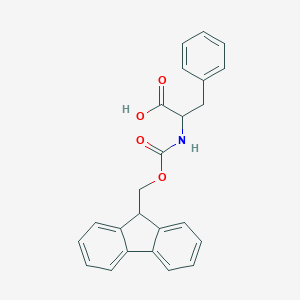

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-Phe-OH: Core Chemical Properties and Structure

N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine, commonly abbreviated as this compound, is a cornerstone of modern peptide synthesis. As a key N-Fmoc-protected derivative of the essential aromatic amino acid L-phenylalanine, it serves as a fundamental building block for the assembly of complex peptide chains.[1][2] Its widespread use in solid-phase peptide synthesis (SPPS) is attributed to the base-labile nature of the Fmoc protecting group, which allows for selective and mild deprotection conditions, preserving the integrity of sensitive peptide structures.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.

Chemical Structure and Properties

This compound is an amino acid derivative where the alpha-amino group of L-phenylalanine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This protecting group is crucial for preventing unwanted side reactions during peptide synthesis. The molecule's structure also includes a hydrophobic benzyl (B1604629) side chain from the phenylalanine residue, which influences the properties of the peptides it forms.[3][5]

The chemical structure of this compound is as follows:

Caption: Chemical structure of Fmoc-L-phenylalanine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | [6] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, Fmoc-L-Phe-OH | [7][8] |

| CAS Number | 35661-40-6 | [7][8][9][10][11] |

| Molecular Formula | C₂₄H₂₁NO₄ | [2][7][8][11] |

| Molecular Weight | 387.43 g/mol | [7][8][9][11] |

| Appearance | White to off-white crystalline powder | [2][9][12] |

| Melting Point | 180-187 °C | [2][7] |

| Solubility | Readily soluble in DMF and NMP; insoluble in water. | [3][7][10] |

| Optical Rotation | [α]²⁰/D: -37° to -39.5° (c=1 in DMF) | [7][12] |

| Purity | Typically ≥98% (HPLC) | [12][13] |

Experimental Protocols

This compound is central to two key processes: its own synthesis and its subsequent use in peptide synthesis.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the reaction of L-phenylalanine with an Fmoc-donating reagent under basic conditions.

Methodology:

-

Dissolution: L-phenylalanine (1 equivalent) is dissolved in a mixture of dioxane and a 10% aqueous solution of sodium carbonate (Na₂CO₃).[14]

-

Addition of Fmoc Reagent: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (approximately 1 equivalent) in dioxane is added to the L-phenylalanine solution.[14]

-

Reaction: The reaction mixture is stirred at 0°C for several hours, followed by stirring at room temperature overnight to ensure complete reaction.[14]

-

Work-up: Water is added to the reaction mixture, which is then washed with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.[14]

-

Acidification and Precipitation: The aqueous layer is acidified with a strong acid, such as concentrated hydrochloric acid (HCl), causing the this compound product to precipitate out of the solution.[14]

-

Isolation: The resulting white solid is collected by filtration and dried to yield the final product.[14]

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a critical reagent in Fmoc-based SPPS, a method that allows for the stepwise construction of a peptide chain on a solid support (resin). The process involves repeated cycles of deprotection and coupling.

Methodology for a single coupling cycle:

-

Resin Preparation: The synthesis begins with a solid support resin, often pre-loaded with the first amino acid.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amino group.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Activation and Coupling: this compound is pre-activated in a solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated this compound solution is then added to the resin. The activated carboxylic acid of this compound reacts with the free amino group on the resin, forming a new peptide bond.

-

Washing: The resin is washed again with DMF to remove any unreacted reagents and by-products.

-

Cycle Repetition: These steps (deprotection, washing, coupling, washing) are repeated with the next desired Fmoc-protected amino acid until the full peptide sequence is assembled.

Caption: The core cycle of Fmoc-based solid-phase peptide synthesis.

Applications in Drug Development and Research

The primary application of this compound is in the synthesis of peptides for therapeutic and research purposes.[2][4] Phenylalanine's hydrophobic and aromatic nature is crucial for the structure, stability, and receptor-binding functions of many peptides.[1]

-

Therapeutic Peptides: this compound is integral to the development of peptide-based drugs for a range of diseases, including metabolic disorders, oncology, and infectious diseases.[4][15]

-

Drug Delivery Systems: Its use in creating peptide conjugates and novel biomaterials like hydrogels is an emerging area of research for targeted drug delivery.[2][5][16]

-

Biochemical Research: Synthesized peptides containing phenylalanine are used to study protein-protein interactions, enzyme mechanisms, and to develop enzyme inhibitors.[17]

-

Diagnostics: Peptides synthesized using this compound can serve as antigens or capture molecules in diagnostic assays.[17]

The high purity of commercially available this compound is critical, as impurities can lead to the formation of undesired side products, complicating the purification process and potentially affecting the biological activity of the final peptide.[1]

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties, coupled with the robust and mild nature of the Fmoc protection strategy, make it a vital component for the synthesis of peptides used in cutting-edge research and the development of next-generation therapeutics. A thorough understanding of its characteristics and handling protocols is essential for any scientist working in peptide synthesis and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 35661-40-6 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.com [peptide.com]

- 11. chemscene.com [chemscene.com]

- 12. omizzur.com [omizzur.com]

- 13. This compound - CAS# 35661-40-6 - Activotec [activotec.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. chemimpex.com [chemimpex.com]

- 16. jpt.com [jpt.com]

- 17. nbinno.com [nbinno.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides with high fidelity and purity is paramount. At the heart of this capability lies a critical building block: N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) . This in-depth technical guide explores the multifaceted role of this compound, providing detailed experimental protocols, quantitative data, and a thorough examination of its application in the synthesis of therapeutic peptides that modulate critical signaling pathways.

Core Applications in Biochemistry and Drug Discovery

This compound is an indispensable reagent primarily utilized in Solid-Phase Peptide Synthesis (SPPS) .[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group of phenylalanine.[2][3] This protection strategy is foundational to the stepwise elongation of peptide chains on a solid resin support.[3][4] The mild conditions required for Fmoc group removal, typically using a solution of piperidine (B6355638) in a polar aprotic solvent, are a key advantage over older methods, preserving the integrity of sensitive amino acid side chains and complex peptide structures.[5][6]

Beyond its fundamental role in synthesizing custom peptides for basic research, such as in protein-protein interaction studies and enzyme inhibitor design, this compound is crucial in the development of peptide-based therapeutics.[1] Its incorporation is central to the synthesis of numerous clinically significant peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists like Semaglutide (B3030467), which are used in the treatment of type 2 diabetes and obesity.[7][8] The hydrophobic nature of the phenylalanine residue introduced by this compound often plays a critical role in the peptide's structure, stability, and interaction with its biological target.[9]

This compound and its derivatives are also employed in the creation of novel biomaterials. For instance, dipeptides like Fmoc-Phe-Phe-OH can self-assemble into hydrogels, which have applications in tissue engineering and drug delivery.[10]

Quantitative Data for this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₂₁NO₄ | |

| Molecular Weight | 387.43 g/mol | |

| Appearance | White to off-white crystalline powder | [11] |

| Melting Point | 180-188 °C | |

| Purity (HPLC) | ≥99.0% | |

| Enantiomeric Purity | ≥99.8% | |

| Solubility | Readily soluble in DMF and NMP; Insoluble in water. | [2][11] |

| Storage Temperature | 2-8°C | [12] |

| Coupling Efficiency | Typically >99% under optimized conditions. | [13][14] |

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in SPPS.

Protocol 1: this compound Coupling

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

-

This compound (3-5 equivalents relative to resin loading)

-

Peptide synthesis grade Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3-5 equivalents)

-

Resin with N-terminal deprotected peptide

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove any residual piperidine.

-

Activation of this compound: In a separate vessel, dissolve this compound, DIC, and Oxyma Pure in DMF. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents and Materials:

-

20% (v/v) Piperidine in DMF

-

Peptide synthesis grade DMF

-

Resin with N-terminal Fmoc-protected peptide

-

Reaction vessel for SPPS

Procedure:

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes.

-

Second Deprotection: Drain the piperidine solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Signaling Pathways and Experimental Workflows

The peptides synthesized using this compound can have profound effects on cellular signaling. A prime example is the GLP-1 receptor signaling pathway, which is targeted by drugs like Semaglutide.

GLP-1 Receptor Signaling Pathway

Semaglutide, which contains a phenylalanine residue, is a GLP-1 receptor agonist.[8] Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, it initiates a signaling cascade primarily through the Gαs subunit.[1][15] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][16] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[7][9] The pathway also involves other downstream effectors that contribute to the therapeutic effects of GLP-1 receptor agonists.[1][16]

Figure 1. Simplified GLP-1 receptor signaling pathway activated by Semaglutide.

Experimental Workflow for Solid-Phase Peptide Synthesis

The synthesis of a peptide using this compound follows a cyclical process, as outlined below.

Figure 2. General experimental workflow for Fmoc solid-phase peptide synthesis.

Conclusion

This compound is a cornerstone of modern peptide chemistry. Its robust performance in SPPS, coupled with the mild conditions of the Fmoc protection strategy, has enabled the synthesis of a vast array of peptides for research and therapeutic applications. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist or researcher working in the field of peptide synthesis and drug development. The continued use of this compound will undoubtedly contribute to future discoveries and advancements in biochemistry and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 8. WO2018032843A1 - Method for synthesizing semaglutide - Google Patents [patents.google.com]

- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 35661-40-6 [chemicalbook.com]

- 12. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]

- 16. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Phe-OH: Properties, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, commonly abbreviated as Fmoc-Phe-OH, stands as a cornerstone in modern peptide synthesis. As a pivotal building block, it facilitates the precise incorporation of the essential aromatic amino acid, phenylalanine, into peptide chains. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in drug discovery and development.

Core Properties of this compound

This compound is a derivative of the amino acid phenylalanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The hydrophobic nature of the phenylalanine side chain plays a significant role in the structure, folding, and receptor interactions of peptides.[1]

A summary of the key quantitative data for this compound is presented below.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2][3][4][5][6] |

| Molecular Weight | 387.43 g/mol | [1][2][3][4][7] |

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in SPPS, a technique that allows for the efficient synthesis of peptides on a solid support (resin).[4][5][8] The Fmoc protection strategy is favored due to its mild deprotection conditions, which are compatible with sensitive peptide chains.[1][8]

The initial step in SPPS involves the selection of an appropriate resin, which depends on the desired C-terminal of the peptide (e.g., a carboxylic acid or an amide).[4][9]

-

Protocol:

-

Weigh the desired amount of resin (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide) and place it in a reaction vessel.[4][9]

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.[4][9] This process typically takes 20-60 minutes and is crucial for exposing the active sites within the resin.[4][9]

-

After swelling, the solvent is drained.

-

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step that is repeated throughout the synthesis.

-

Protocol:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.[4][9][10]

-

Allow the reaction to proceed for 5-30 minutes with agitation to ensure complete removal of the Fmoc group.[4][9]

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene byproduct.[4][9]

-

Following deprotection, the next Fmoc-protected amino acid, such as this compound, is coupled to the newly exposed free amine.

-

Protocol:

-

In a separate vial, pre-activate the this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent. Common activators include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).[4][7][11]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[4]

-

A qualitative test, such as the Kaiser test, can be performed to confirm the completion of the coupling reaction.

-

Wash the resin with DMF to remove excess reagents and byproducts.[9]

-

These deprotection and coupling steps are repeated cyclically to elongate the peptide chain until the desired sequence is achieved.

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

-

Protocol:

-

Wash the peptide-resin and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

The cleavage reaction is typically carried out for 2-3 hours.

-

The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.

-

The precipitated peptide is collected by centrifugation or filtration and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for this compound Incorporation in SPPS

The following diagram illustrates the key stages in the incorporation of an this compound residue during a standard solid-phase peptide synthesis cycle.

Caption: A typical cycle for incorporating this compound in solid-phase peptide synthesis.

Applications in Drug Development and Research

This compound is indispensable in the development of peptide-based therapeutics for a wide range of diseases, including oncology, metabolic disorders, and infectious diseases.[8] The incorporation of phenylalanine can be critical for the peptide's biological activity and stability. Furthermore, this compound is used in the synthesis of custom peptides for studying protein-protein interactions, enzyme mechanisms, and in the development of peptide-based diagnostics and vaccines.[12] The ability to produce high-purity peptides using this compound is fundamental to advancing both basic research and pharmaceutical development.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. jpt.com [jpt.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chempep.com [chempep.com]

- 12. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of Fmoc-Phe-OH for Researchers and Drug Development Professionals

Introduction: The N-α-9-fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and the development of peptide-based therapeutics. The solubility of this compound in various organic solvents is a critical parameter that directly impacts coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide product. This technical guide provides an in-depth analysis of the solubility of this compound, detailed experimental protocols for its determination, and a workflow illustrating its application in SPPS.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. Its structure, combining the bulky, hydrophobic Fmoc protecting group with the aromatic phenylalanine side chain, dictates its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁NO₄ | [1] |

| Molecular Weight | 387.43 g/mol | [1] |

| Melting Point | 180-188 °C | |

| Appearance | White to off-white powder |

Solubility of this compound in Common Organic Solvents

The solubility of this compound is highest in polar aprotic solvents, which are predominantly used in SPPS. Inadequate solubility can lead to challenges in the synthesis process, including incomplete coupling reactions and the formation of deletion peptide sequences.[2]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in a range of common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.

| Solvent | Chemical Formula | Solubility | Remarks | Reference |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble (0.5 M) | The most common and effective solvent for SPPS, providing excellent solvation for this compound. | |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Highly Soluble | An alternative to DMF, also demonstrating excellent solvating properties for this compound. | [3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 100 mg/mL | A strong polar aprotic solvent, useful for dissolving this compound, particularly for challenging sequences. Sonication may be required. | [1] |

| Chloroform | CHCl₃ | Slightly Soluble | Limited solubility, not a primary choice for SPPS coupling reactions involving this compound. | [1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Poorly Soluble | Generally not a good solvent for dissolving Fmoc-amino acids, though it may be used in some washing steps. The addition of DMF is often required to achieve dissolution. | [5] |

| Tetrahydrofuran (THF) | C₄H₈O | - | Data not readily available, but expected to have limited solubility due to its lower polarity compared to DMF and NMP. | |

| Acetonitrile (ACN) | C₂H₃N | - | Data not readily available, but expected to have limited solubility. |

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent at room temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Small, sealable glass vials (e.g., 2 mL)

-

Micropipettes

-

Visual inspection apparatus (e.g., a well-lit area with a dark background)

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.

-

Dissolution Attempt: Seal the vial and vortex the mixture vigorously for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a dark background to determine if all the solid has dissolved. A clear solution with no visible particles indicates complete dissolution.

-

Incremental Solvent Addition: If the solid is not completely dissolved, add another small, precise volume of the solvent (e.g., 50 µL).

-

Repeat: Repeat steps 3-5 until complete dissolution is achieved.

-

Calculation: Calculate the solubility by dividing the initial mass of this compound by the total volume of solvent added to achieve a clear solution. Express the result in mg/mL or g/100mL.

Standard Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid (e.g., this compound)

-

Resin (e.g., Wang or Rink Amide resin)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine (B6355638) in DMF (deprotection solution)

-

Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the this compound and activation reagents (e.g., HBTU and DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours to allow for complete coupling.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove any unreacted reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualization of Key Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the key stages of a single coupling cycle in Fmoc-based SPPS, highlighting the importance of the dissolution step.

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Conclusion

The solubility of this compound is a critical factor for the successful execution of solid-phase peptide synthesis. Its high solubility in DMF and NMP makes these the solvents of choice for achieving efficient and complete coupling reactions. While quantitative data for a full spectrum of solvents is not exhaustively available, the information and protocols provided in this guide offer a robust framework for researchers and drug development professionals. Empirical determination of solubility in a specific solvent system, using the outlined protocol, is always recommended to optimize synthesis conditions and ensure the production of high-purity peptides.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-phenylalanine

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-L-phenylalanine) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc protecting group is base-labile, allowing for its selective removal under mild conditions that preserve the integrity of other acid-labile protecting groups on the peptide chain.[3][4] This orthogonality is fundamental to modern peptide synthesis strategies. The high purity of Fmoc-L-phenylalanine is critical, as any impurities can lead to the formation of deletion sequences or other side products, complicating the purification of the final peptide.[5] This guide provides a comprehensive overview of the synthesis, purification, and characterization of Fmoc-L-phenylalanine for researchers, scientists, and professionals in drug development.

Synthesis of Fmoc-L-phenylalanine

The most common and straightforward method for synthesizing Fmoc-L-phenylalanine is the N-acylation of L-phenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. This reaction typically involves an aqueous alkaline solution to deprotonate the amino group of the amino acid, facilitating its nucleophilic attack on the chloroformate.

Reaction Pathway

The synthesis proceeds via nucleophilic acyl substitution, where the amino group of L-phenylalanine attacks the carbonyl carbon of Fmoc-Cl. A base, typically sodium carbonate, is used to neutralize the liberated hydrochloric acid and maintain a basic pH to keep the amino group deprotonated and nucleophilic.

Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures.[6][7]

-

Dissolution : Dissolve L-phenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution in a reaction vessel. Cool the solution to 0°C in an ice bath.

-

Reagent Addition : In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (approx. 0.99 eq) in a suitable organic solvent like 1,4-dioxane.

-

Reaction : Add the Fmoc-Cl solution dropwise to the stirring L-phenylalanine solution at 0°C over 30-60 minutes.

-

Incubation : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4 hours, then let it warm to room temperature and stir for 18-22 hours.[6]

-

Work-up : Transfer the mixture to a separatory funnel, add water, and wash with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

-

Precipitation : Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6 while stirring in an ice bath. A white precipitate of crude Fmoc-L-phenylalanine will form.[7]

-

Isolation : Collect the crude product by vacuum filtration, wash the solid thoroughly with cold water and hexanes to remove residual impurities, and dry under vacuum.[7]

Data Summary: Synthesis Parameters

| Parameter | Value | Reference |

| L-Phenylalanine | 1.0 equivalent | [6] |

| Fmoc-Cl | ~1.0 equivalent | [6][7] |

| Base | 10% Aqueous Na₂CO₃ | [6] |

| Solvent System | 1,4-Dioxane / Water (1:1) | [7] |

| Reaction Temperature | 0°C to Room Temperature | [6][7] |

| Reaction Time | 22-28 hours | [6] |

| Typical Yield | 82% - 90% | [6][7] |

Purification of Fmoc-L-phenylalanine

Purification is a critical step to ensure the final product is suitable for peptide synthesis. The most common method for purifying crude Fmoc-L-phenylalanine is recrystallization from an appropriate solvent system.

Purification Workflow

The general workflow involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, which causes the desired compound to crystallize out, leaving impurities behind in the solvent.

Experimental Protocol: Purification by Recrystallization

This protocol is based on a toluene recrystallization method which has proven effective for removing common impurities.[5][8]

-

Preparation : Place the crude, dried Fmoc-L-phenylalanine (e.g., 100 g) into a clean flask.

-

Dissolution : Add toluene (e.g., 600 mL) to the flask. Heat the mixture to 50°C while stirring until the solid is completely dissolved.[8]

-

Cooling & Crystallization : Reduce the temperature of the solution to 30±5°C and continue stirring for approximately 2 hours to allow for complete crystallization.[8] A slower cooling process, for instance by placing the solution in a temperature-controlled bath set to 12-16°C, can also be employed to promote crystal formation.[9]

-

Isolation : Collect the purified crystals by vacuum filtration.

-

Washing : Wash the collected solid (wet cake) with a small amount of cold toluene to remove any remaining mother liquor.[8]

-

Drying : Dry the purified product under vacuum at 50°C until a constant weight is achieved.[8]

Data Summary: Purification Parameters

| Parameter | Toluene System | Ethanol/Water System |

| Solvent | Toluene | Ethanol/Water (e.g., 2:1 ratio) |

| Volume Ratio | ~6 mL per gram of crude | Varies based on crude purity |

| Dissolution Temp. | 50°C | 60-80°C |

| Crystallization Temp. | 30±5°C | 12-16°C |

| Typical Recovery | ~98% | ~94% |

| Reference | [8] | [9] |

Characterization and Quality Control

The identity and purity of the final Fmoc-L-phenylalanine product must be confirmed through various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids, often achieving purity levels of ≥99.5%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum shows characteristic peaks for the aromatic protons of both the fluorenyl and phenyl groups, as well as the alpha and beta protons of the phenylalanine backbone.[6][7]

-

Mass Spectrometry (MS) : ESI-MS is used to confirm the molecular weight of the compound.[7]

-

Melting Point : A sharp melting point range is indicative of high purity.

-

Optical Rotation : Measurement of the specific rotation confirms the enantiomeric purity (L-configuration) of the amino acid.[2]

Data Summary: Physicochemical Properties

| Property | Typical Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2][7] |

| Molecular Formula | C₂₄H₂₁NO₄ | [2][10] |

| Molecular Weight | 387.4 g/mol | [2][10] |

| Purity (HPLC) | ≥ 99.5% | [2] |

| Melting Point | 180 - 190 °C | [2] |

| Optical Rotation [α]D²⁰ | -38 ± 3° (c=1 in DMF) | [2] |

| ¹H NMR (DMSO-d₆) | Conforms to structure | [7] |

| Storage Conditions | 0 - 8 °C, desiccated | [1][2] |

Conclusion

The synthesis and purification of Fmoc-L-phenylalanine are well-established processes that are crucial for the successful chemical synthesis of peptides. The Schotten-Baumann reaction provides a reliable method for synthesis, while recrystallization offers an effective means of achieving the high purity required for SPPS applications. Rigorous analytical characterization is essential to verify the identity, structural integrity, and purity of the final product, ensuring its suitability for use in research and pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. nbinno.com [nbinno.com]

- 5. ajpamc.com [ajpamc.com]

- 6. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. ajpamc.com [ajpamc.com]

- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 10. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique characteristic of being stable to acids while readily cleaved by mild bases, a property that forms the basis of an orthogonal protection strategy in the synthesis of complex peptides and other organic molecules.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, a summary of quantitative data, and a discussion of common side reactions, tailored for professionals in research and drug development.

The Core of Fmoc Chemistry: Mechanism and Orthogonality

The Fmoc group is a carbamate (B1207046) that serves to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][3] It is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.[1][4][5]

The key to the utility of the Fmoc group lies in its base-lability. The fluorenyl ring system's electron-withdrawing properties render the proton at the C9 position acidic.[1] This acidity allows for the removal of the Fmoc group via a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine (B6355638).[1][6]

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[1]

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[1]

-

Formation of a Carbanion Intermediate: This abstraction results in the formation of a stabilized carbanion.

-

β-Elimination: The carbanion intermediate is unstable and rapidly undergoes elimination, cleaving the C-O bond of the carbamate.

-

Release of the Free Amine and Dibenzofulvene: This elimination releases the deprotected amino group, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection, such as piperidine, then acts as a scavenger, reacting with the liberated dibenzofulvene to form a stable adduct, which prevents it from reacting with the newly deprotected amine.[5]

This mild deprotection condition is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used in SPPS, allowing for the selective deprotection of the α-amino group without affecting the side chains.[1][7]

Experimental Protocols

Detailed methodologies for the protection of amines and the deprotection of the Fmoc group are crucial for successful synthesis.

Protocol for Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the protection of the α-amino group of an amino acid.[1]

Materials:

-

Amino acid

-

10% Sodium carbonate solution in water

-

Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)

-

Dioxane

-

Dilute HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Water

-

Brine

Procedure:

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu in dioxane.

-

Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.

-

Workup: After the reaction is complete, acidify the mixture with dilute HCl. Extract the resulting Fmoc-amino acid with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.[3][8][9]

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.

-

Second Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes to ensure complete deprotection.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. The following tables summarize key quantitative data related to Fmoc chemistry.

| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Notes |

| Piperidine | 20% | 2 x (2-10 minutes) | The most widely used and effective reagent.[9] A two-step deprotection is recommended for efficiency.[9] |

| Piperidine | 5% | > 3 minutes for completion | Slower than 20% piperidine.[10][11] |

| Piperidine | 1% | Incomplete after 5 minutes | Significantly slower kinetics.[10][11] |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2-5% | Shorter than piperidine | A stronger, non-nucleophilic base. May increase the risk of side reactions like aspartimide formation.[9] |

| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Similar to 20% piperidine at 10 minutes | A viable alternative to piperidine.[12] |

| Sodium Hydroxide | 0.25 M in 1:1 Methanol/Water | ~20 minutes for completion | Useful for biomaterial applications where DMF is not suitable.[13] |

| Parameter | Fmoc Chemistry | Boc Chemistry |

| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[] | Strong acid (e.g., TFA)[3] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt)[7] | Acid-labile (e.g., Bzl) or HF-labile |

| Final Cleavage | Strong acid (e.g., TFA)[15] | Very strong acid (e.g., liquid HF)[2] |

| Orthogonality | High degree of orthogonality[2] | Less orthogonal due to repeated acid treatment |

| Compatibility | Good for acid-sensitive modifications (e.g., phosphorylation, glycosylation)[2] | Can be problematic for acid-sensitive moieties |

| Cost | Fmoc-amino acids are generally more expensive[] | Boc-amino acids are generally less expensive[] |

| Waste Management | Relatively straightforward[] | Can be more complex due to corrosive reagents |

Common Side Reactions in Fmoc Chemistry

A thorough understanding of potential side reactions is critical for optimizing peptide synthesis protocols and ensuring the purity of the final product.

-

Aspartimide Formation: This is one of the most significant side reactions, occurring when an aspartic acid residue is exposed to the basic conditions of Fmoc deprotection.[17] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[17] Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- are particularly prone to this side reaction.[17]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is the second amino acid.[18] The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[18]

-

Racemization: While generally low with modern coupling reagents, racemization can occur, particularly at the C-terminal cysteine residue attached to the resin.[17]

-

3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine-containing peptides. The base can catalyze the elimination of the protected sulfhydryl group to form dehydroalanine, which can then be attacked by piperidine.[18]

Visualizing Fmoc Chemistry Workflows

Diagrams created using Graphviz (DOT language) help to visualize the core processes in Fmoc chemistry.

Fmoc Protection of an Amine

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. chempep.com [chempep.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

The Architect of Structure: Phenylalanine's Pivotal Role in Peptide Design and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, a nonpolar, aromatic amino acid, is a fundamental building block of peptides and proteins, wielding a profound influence on their three-dimensional structure and, consequently, their biological activity. Its unique benzyl (B1604629) side chain confers a distinct set of physicochemical properties that drive critical molecular interactions, governing everything from the stability of the hydrophobic core to the intricacies of intermolecular recognition. For researchers in drug development and the broader life sciences, a comprehensive understanding of phenylalanine's structural contributions is paramount for the rational design of novel therapeutics, the elucidation of disease mechanisms, and the engineering of functional biomaterials. This technical guide provides a deep dive into the multifaceted role of phenylalanine in peptide structure, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower scientific discovery.

The Physicochemical Foundation of Phenylalanine's Influence

The structural significance of phenylalanine is rooted in the properties of its benzyl side chain. This nonpolar, hydrophobic moiety actively participates in shaping peptide architecture through several key interactions.

Hydrophobicity and the Hydrophobic Core

The hydrophobicity of the phenylalanine side chain is a primary driver of protein and peptide folding. In aqueous environments, the energetic penalty of exposing nonpolar surfaces to water promotes the burial of hydrophobic residues, including phenylalanine, into the core of the structure. This "hydrophobic effect" is a major stabilizing force, leading to the formation of a compact, well-defined hydrophobic core that shields these residues from the solvent. Phenylalanine, with its large aromatic side chain, significantly contributes to the volume and stability of this core.

π-Stacking Interactions

The aromatic ring of phenylalanine is capable of engaging in non-covalent π-stacking interactions with other aromatic residues. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are crucial for stabilizing both secondary and tertiary structures. The two primary geometries for π-stacking involving phenylalanine are:

-

T-shaped (Edge-to-Face): In this arrangement, the positively charged edge of one phenyl ring interacts favorably with the electron-rich face of another.

-

Parallel-Displaced: Here, the phenyl rings are stacked in a parallel fashion but are offset from one another to minimize electrostatic repulsion between the π-electron clouds.

The energetic contribution of these interactions, though individually modest, becomes significant when multiple aromatic residues are clustered within a peptide structure.

Phenylalanine's Impact on Peptide Structure and Stability

The incorporation of phenylalanine into a peptide sequence has profound implications for its conformational preferences and overall stability.

Influence on Secondary Structure

While not a strong helix or sheet promoter on its own, phenylalanine's bulky side chain can influence the formation and stability of secondary structural elements. In α-helices, phenylalanine residues are often found with their side chains pointing outwards, where they can engage in inter-helical packing or interactions with other domains. In β-sheets, the aromatic side chains can extend from opposite faces of the sheet, contributing to sheet-sheet packing and stabilization through hydrophobic and π-stacking interactions.

Contribution to Tertiary Structure and Stability

Phenylalanine is a key player in defining the tertiary structure of peptides and proteins. Its presence within the hydrophobic core is a major determinant of the overall fold. Mutations that replace phenylalanine with smaller, less hydrophobic residues can significantly destabilize the tertiary structure, leading to a decrease in the melting temperature (Tm), a measure of thermal stability.

Table 1: Quantitative Data on the Impact of Phenylalanine on Peptide Stability

| Parameter | System | Phenylalanine's Contribution | Reference |

| Free Energy of Transfer (Water to Octanol) | AcAlaXAlaNHtButyl | -8.8 cal/mol K (ΔCp) | [1] |

| Binding Energy Contribution | MARCKS peptide to PS/PC membrane | 0.2 kcal/mol per Phe residue | |

| Melting Temperature (Tm) | Helical Peptide (A5F and A15F mutations) | Lowered helical content compared to Ala | [2] |

| Free Energy of Specificity (ΔG) | Coiled-coil peptides | -1.5 kcal/mol | [3] |

Phenylalanine in Peptide Interactions and Biological Function

The structural roles of phenylalanine directly translate to its importance in mediating a wide range of biological interactions and functions.

Peptide-Protein Recognition

The hydrophobic and aromatic nature of phenylalanine makes it a critical residue for mediating peptide-protein interactions. Phenylalanine residues are frequently found at the interface of protein-protein and peptide-protein complexes, where they can fit into hydrophobic pockets on the partner protein, contributing significantly to the binding affinity and specificity.

Table 2: Thermodynamic Parameters of Phenylalanine-Mediated Peptide-Protein Interactions

| Interacting Partners | Phenylalanine's Role | Dissociation Constant (Kd) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |

| p53 peptide - MDM2 | Key binding interface residue | ~130 - 340 nM | Favorable (exothermic) | Can be favorable or unfavorable | |

| Phenylalanine Hydroxylase - Phenylalanine | Allosteric activator and substrate | - | - | - | [4] |

| Glycine Receptor - Phenylalanine-containing agonists | Cation-π interaction with Phe159 | Weaker for partial agonists vs. glycine | - | - |

Role in Signaling Pathways

Phenylalanine-containing peptides and even the amino acid itself can act as signaling molecules, modulating the activity of cellular pathways. A notable example is the allosteric modulation of G-protein coupled receptors (GPCRs).

L-phenylalanine (B559525) acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a class C GPCR crucial for calcium homeostasis.[5][6] Binding of L-phenylalanine to a site distinct from the primary calcium-binding site enhances the receptor's sensitivity to extracellular calcium.[5][6] This leads to the activation of downstream signaling cascades, including the Gq/11 and Gi/o pathways, resulting in the mobilization of intracellular calcium and inhibition of adenylyl cyclase, respectively.[7][8][9]

Peptide Self-Assembly and Aggregation

The same forces that drive the folding of individual peptide chains, particularly hydrophobicity and π-stacking, can also lead to the self-assembly of multiple peptide molecules into larger, ordered structures. Phenylalanine-rich sequences are particularly prone to self-assembly, forming structures such as nanofibers, nanotubes, and amyloid fibrils. This property is a double-edged sword; while it can be harnessed for the development of novel biomaterials, it is also implicated in the pathogenesis of numerous neurodegenerative diseases, such as Alzheimer's disease, where the aggregation of the amyloid-β peptide, which contains key phenylalanine residues, is a central pathological event.

Experimental Methodologies for Studying Phenylalanine's Role

A variety of biophysical and biochemical techniques are employed to investigate the structural and functional consequences of incorporating phenylalanine into peptides.

Peptide Synthesis and Purification

The foundation of any study on peptide structure and function is the ability to obtain high-purity peptides. Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides.

Experimental Workflow: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for α-helices, β-sheets, and random coils. Thermal denaturation studies, where the CD signal at a specific wavelength is monitored as a function of temperature, can be used to determine the melting temperature (Tm) of a peptide, providing a quantitative measure of its thermal stability.

Protocol: Determining Peptide Melting Temperature (Tm) using Circular Dichroism

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

-

Ensure the buffer has low absorbance in the far-UV region.

-

Prepare a buffer blank with the exact same composition.

-

-

Instrument Setup:

-

Use a spectropolarimeter equipped with a Peltier temperature controller.

-

Set the wavelength to a value where the change in signal upon unfolding is maximal (e.g., 222 nm for α-helical peptides).

-

Set the temperature range for the experiment (e.g., 20 °C to 90 °C) and the heating rate (e.g., 1 °C/minute).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer blank across the desired temperature range.

-

Record the CD signal of the peptide sample as a function of temperature.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample data.

-

Plot the CD signal (in millidegrees or molar ellipticity) versus temperature.

-

The resulting sigmoidal curve represents the thermal unfolding transition. The melting temperature (Tm) is the temperature at the midpoint of this transition.

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (e.g., a peptide) to a macromolecule (e.g., a protein). A single ITC experiment can provide the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: Isothermal Titration Calorimetry for Peptide-Protein Interactions

-

Sample Preparation:

-

Purify the protein and synthesize the peptide to >95% purity.

-

Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch.

-

Degas both solutions immediately before the experiment.

-

Typically, the protein solution (e.g., 20-50 µM) is placed in the sample cell, and the peptide solution (e.g., 200-500 µM) is loaded into the injection syringe.

-

-

Experimental Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a control titration of the peptide into the buffer to determine the heat of dilution.

-

-

Data Acquisition:

-

Perform a series of small injections of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw binding data.

-

Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Conclusion

Phenylalanine is far more than just one of the twenty proteinogenic amino acids; it is a master architect of peptide and protein structure. Its inherent hydrophobicity and aromaticity drive the formation of stable hydrophobic cores and enable specific, stabilizing π-stacking interactions. These fundamental contributions to structure are inextricably linked to function, dictating how peptides fold, interact with binding partners, and participate in complex biological signaling pathways. For scientists and researchers in the field of drug discovery and development, a deep and quantitative understanding of phenylalanine's role is not merely academic—it is an essential prerequisite for the rational design of next-generation therapeutics that are both potent and specific. By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of peptide structure and function, paving the way for new and innovative solutions to pressing challenges in medicine and biotechnology.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic applications. This guide provides an in-depth exploration of the core principles, chemistries, and protocols of SPPS, tailored for professionals in the field of drug development and chemical biology.

Core Principles of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis is a method where a peptide chain is assembled sequentially while one end is covalently attached to an insoluble solid support, typically a polymeric resin.[1][2] This foundational principle offers a significant advantage over traditional solution-phase synthesis by allowing for the use of excess reagents to drive reactions to completion.[3][4] Excess reagents and soluble by-products can then be easily removed by simple filtration and washing, thus eliminating the need for complex purification of intermediate peptides.[3][4]

The SPPS process is cyclical, with each cycle extending the peptide chain by one amino acid. A typical cycle consists of four main steps:

-

Deprotection: Removal of the temporary protecting group from the α-amino group of the resin-bound amino acid or peptide.[1]

-

Washing: Thorough washing of the resin to remove excess deprotection reagent and by-products.[1]

-

Coupling: Activation and coupling of the next N-α-protected amino acid to the newly exposed amino group of the resin-bound peptide.[1]

-

Washing: Washing of the resin to remove excess activated amino acid, coupling reagents, and by-products.[1]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.[1]

Key Chemistries in SPPS: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The choice between these strategies depends on the peptide sequence, desired scale, and the chemical nature of any modifications.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method in modern SPPS, particularly in automated synthesis.[5] It is characterized by its use of the base-labile Fmoc group for temporary N-α-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[6]

Advantages of Fmoc Chemistry:

-

Mild Deprotection Conditions: The Fmoc group is removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), which is compatible with a wide range of sensitive amino acids and post-translational modifications.[7][8]

-

Orthogonality: The use of a base for N-α-deprotection and an acid for final cleavage provides a fully orthogonal protection scheme, minimizing the risk of premature side-chain deprotection.[7]

-

Amenable to Automation: The mild conditions and compatibility with a variety of reagents make Fmoc chemistry well-suited for automated peptide synthesizers.[5]

-

Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be quantified by UV spectrophotometry, allowing for real-time monitoring of the deprotection step.[]

Disadvantages of Fmoc Chemistry:

-

Cost: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]

-

Side Reactions: Base-catalyzed side reactions, such as aspartimide formation and diketopiperazine formation at the dipeptide stage, can occur.[10]

Boc/Bzl Strategy

The Boc/Bzl strategy is the original SPPS chemistry developed by Merrifield. It employs the acid-labile Boc group for temporary N-α-protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection.

Advantages of Boc Chemistry:

-

Robustness: Boc chemistry is well-established and can be advantageous for the synthesis of "difficult" or aggregation-prone sequences.[11] The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and reduce aggregation.[11]

-

Cost-Effective: Boc-protected amino acids are generally less expensive than Fmoc-protected amino acids.

Disadvantages of Boc Chemistry:

-

Harsh Cleavage Conditions: The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires the use of strong, hazardous acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][7] This necessitates specialized, corrosion-resistant equipment.[7]

-

Lack of Full Orthogonality: The repeated use of a moderately strong acid (TFA) for Boc deprotection can lead to the gradual loss of acid-labile side-chain protecting groups, potentially leading to side reactions.[7]

-

Less Compatible with Sensitive Modifications: The harsh acidic conditions are often incompatible with sensitive post-translational modifications.[7]

Comparative Summary of Fmoc and Boc Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (Base-labile) | 25-50% TFA in DCM (Acid-labile) |

| Side-Chain Protection | tert-Butyl (tBu) based (Acid-labile) | Benzyl (Bzl) based (Strong acid-labile) |

| Final Cleavage Reagent | Trifluoroacetic acid (TFA) with scavengers | Hydrogen Fluoride (HF) or TFMSA with scavengers |

| Orthogonality | Fully orthogonal | Partially orthogonal |

| Reaction Conditions | Mild | Harsh final cleavage |

| Automation Compatibility | High | Less common in modern automated synthesizers |

| Cost of Amino Acids | Higher | Lower |

| Key Advantages | Mild conditions, suitable for sensitive peptides and PTMs, real-time monitoring.[7][] | Robust for difficult sequences, cost-effective.[11] |

| Key Disadvantages | Potential for base-induced side reactions, higher cost.[][10] | Harsh and hazardous final cleavage, potential for premature side-chain deprotection.[7] |

Experimental Protocols

The following sections provide detailed, generalized protocols for manual solid-phase peptide synthesis using both Fmoc and Boc chemistries. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

General Materials and Reagents

-

Resins: Wang resin or 2-chlorotrityl chloride resin for C-terminal carboxylic acids (Fmoc), Rink amide resin for C-terminal amides (Fmoc), Merrifield or PAM resin (Boc).[1][12]

-

Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diethyl ether (cold).

-

Reagents: Fmoc- or Boc-protected amino acids, coupling reagents (HBTU, HATU, HCTU, or DIC/HOBt), Diisopropylethylamine (DIEA), Piperidine, Trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT), thioanisole).

Manual Fmoc-SPPS Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling and Preparation:

- Place the appropriate resin (e.g., 100-200 mg of Rink amide resin, substitution ~0.5 mmol/g) in a reaction vessel.[13]

- Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes.[6]

- Drain the solvent.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF (5 mL) to the resin.[12]

- Agitate for 5-7 minutes.[12]

- Drain the solution.

- Repeat the piperidine treatment for another 15-20 minutes.

- Wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents, 0.3-0.5 mmol) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF (2-3 mL).[12]

- Add DIEA (6-10 equivalents, 0.6-1.0 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 30-60 minutes at room temperature.

- Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.[13]

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (5 x 10 mL).

5. Repeat Cycle:

- Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Final Deprotection:

- Wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

- Prepare a cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

- Add the cleavage cocktail (5-10 mL) to the dried peptide-resin and agitate for 2-3 hours at room temperature.[13]

- Filter the resin and collect the filtrate containing the peptide.

- Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

- Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[14]

8. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Manual Boc-SPPS Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling and Preparation:

- Place the appropriate resin (e.g., 100-200 mg of Merrifield resin, substitution ~0.5-1.0 mmol/g) in a reaction vessel.[1]

- Swell the resin in DCM (5-10 mL) for at least 30 minutes.

- Drain the solvent.

2. Boc Deprotection:

- Add a solution of 25-50% TFA in DCM (5 mL) to the resin.

- Agitate for 1-2 minutes.

- Drain the solution.

- Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

- Wash the resin with DCM (3 x 10 mL).

3. Neutralization:

- Add a solution of 10% DIEA in DMF or DCM (5 mL) to the resin and agitate for 5 minutes.[1]

- Repeat the neutralization step.

- Wash the resin thoroughly with DCM (5 x 10 mL).

4. Amino Acid Coupling:

- In a separate vial, dissolve the Boc-amino acid (3 equivalents, 0.3 mmol) and an activating agent (e.g., HOBt, 3 equivalents) in DMF or DCM.

- Add a coupling agent (e.g., DIC, 3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

- Add the activated amino acid solution to the neutralized resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction using the Kaiser test.